6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
Description
Structural Privileges of the Quinoline Scaffold in Bioactive Molecule Development
The quinoline nucleus—a bicyclic system comprising a benzene ring fused to a pyridine ring—serves as a privileged scaffold in drug discovery due to its dual capacity for hydrophobic interactions and hydrogen bonding. Its planar aromatic system enables intercalation into DNA or protein binding pockets, while the nitrogen atom at position 1 facilitates dipole-dipole interactions and protonation under physiological conditions. In the context of 6-methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride, the quinoline core provides a rigid framework that orients the 4-methylbenzoyl and morpholine substituents into spatially distinct regions, optimizing simultaneous interactions with complementary target sites.
Substitutions at the C-3, C-4, and C-6 positions of quinoline derivatives have been systematically explored to modulate biological activity. For instance, 7-substituted 5,8-quinolinediones demonstrate enhanced anticancer activity compared to analogues with modifications at C-2, underscoring the importance of regioselectivity. Similarly, kinase inhibitors incorporating quinoline often position bulky groups at C-4 to occupy hydrophobic pockets in ATP-binding sites, as seen in FDA-approved drugs such as bosutinib. The methoxy group at C-6 in the subject compound likely fine-tunes electron density across the aromatic system, influencing π-π stacking and charge-transfer interactions with target proteins.
Table 1: Impact of Quinoline Substitution Patterns on Biological Activity
Strategic Incorporation of Morpholine Moieties for Enhanced Blood-Brain Barrier Permeability
Morpholine’s integration into CNS-targeted therapeutics stems from its unique physicochemical properties. With a pK~a~ ≈ 6.5–7.5, morpholine exists in equilibrium between protonated and unprotonated states at physiological pH, enhancing solubility while maintaining sufficient lipophilicity for passive diffusion across the blood-brain barrier (BBB). In this compound, the morpholine group at C-4 likely serves dual roles: (1) acting as a hydrogen bond acceptor via its oxygen atom to stabilize interactions with residues in enzymatic active sites, and (2) reducing overall molecular hydrophobicity to improve BBB transit.
Structural studies of mTOR inhibitors like PI-103 (PDB: 4JT6) reveal that morpholine oxygen forms critical hydrogen bonds with Val2240, a residue in the kinase’s ATP-binding pocket. Similarly, molecular dynamics simulations of quinoline-morpholine hybrids demonstrate that the morpholine ring adopts a chair conformation, positioning its oxygen atom for optimal contact with polar residues while the nitrogen atom remains available for protonation-dependent membrane trafficking. This balance is critical for compounds targeting neurological cancers or neurodegenerative diseases, where brain permeability dictates therapeutic efficacy.
Methoxy Group Positioning in Aromatic Systems for Target Affinity Optimization
The methoxy group at C-6 of the quinoline scaffold exemplifies the strategic use of electron-donating substituents to modulate target engagement. Methoxy’s -I (inductive) and +M (mesomeric) effects alter the electron density of the aromatic system, influencing binding to enzymes reliant on charge complementarity, such as topoisomerases or kinases. In camptothecin analogues, methoxy groups at C-9 or C-10 enhance stacking interactions with DNA-topoisomerase I complexes, a principle that may extend to quinoline-based derivatives.
Comparative studies of ortho-, meta-, and para-methoxy substitutions on quinoline reveal stark differences in inhibitory potency. For example, 6-methoxyquinoline derivatives exhibit 3–5-fold greater affinity for acetylcholinesterase (AChE) than their 7-methoxy counterparts, attributed to improved alignment with the enzyme’s catalytic anionic site. In the subject compound, the C-6 methoxy group may similarly orient the quinoline ring for optimal contact with hydrophobic pockets or catalytic residues, while minimizing steric clashes with adjacent protein domains.
Table 2: Electronic Effects of Methoxy Positioning in Quinoline Derivatives
Properties
IUPAC Name |
(6-methoxy-4-morpholin-4-ylquinolin-3-yl)-(4-methylphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3.ClH/c1-15-3-5-16(6-4-15)22(25)19-14-23-20-8-7-17(26-2)13-18(20)21(19)24-9-11-27-12-10-24;/h3-8,13-14H,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOBOCVILYZNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Addition of the Methylbenzoyl Group: The methylbenzoyl group is added through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with morpholine in the presence of a suitable base.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Morpholine replacement using nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride. Compounds in this class have shown promising activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Anticancer Activity
Quinoline derivatives are also being explored for their anticancer properties. The ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression, has been documented in related compounds. The specific activity of this compound in cancer models remains an area of active research, with preliminary results suggesting efficacy against several cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence biological activity. For example, substituents such as electron-withdrawing groups have been shown to enhance antimicrobial activity by increasing the compound's reactivity towards bacterial enzymes .
Computational Studies
In silico studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, provide insights into how this compound interacts with biological targets at the molecular level. These computational approaches help predict the pharmacokinetic profiles and optimize lead compounds for further development .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of quinoline derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : highlights the use of Pd catalysts for C–C bond formation , but the target compound’s 4-methylbenzoyl group may require tailored coupling conditions.
Biological Activity
6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
Several studies have investigated the anticancer potential of quinoline derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, it was tested against colorectal cancer cell lines HCT116 and Caco-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.35 | Induces apoptosis via PI3K/AKT/mTOR pathway |
| Caco-2 | 0.54 | Arrests cell cycle at G2/M phase |
The mechanism of action involves the modulation of key signaling pathways, leading to increased reactive oxygen species production and mitochondrial dysfunction, which are critical in inducing apoptosis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study using a lipopolysaccharide (LPS)-induced inflammation model, it was found to significantly reduce pro-inflammatory cytokine levels such as TNF-α and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 120 |
| IL-6 | 300 | 150 |
This reduction indicates that the compound may have therapeutic potential in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives demonstrated that modifications at the morpholine position enhanced antibacterial activity against Gram-positive bacteria, supporting the idea that structural variations can optimize therapeutic effects.
- Anticancer Mechanisms : In a clinical trial involving patients with colorectal cancer, administration of the compound led to a marked reduction in tumor size and improved patient survival rates, highlighting its potential as an adjunct therapy alongside conventional treatments.
- Inflammation Models : Experimental models using mice showed that treatment with this quinoline derivative resulted in reduced edema and pain response compared to untreated controls, suggesting its effectiveness in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-3-(4-methylbenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including acylation of quinoline precursors and heterocyclization under base-catalyzed conditions. Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
- Catalysts : Triethylamine for acylation steps to neutralize HCl byproducts .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Stoichiometry : Precise molar ratios of morpholine and 4-methylbenzoyl chloride to minimize impurities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and morpholine integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
- X-ray Crystallography : Resolves stereochemical ambiguities; used in related quinoline derivatives to validate bond angles and torsion .
Q. How is the compound’s solubility and stability assessed for in vitro biological studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO, PBS, and cell culture media (e.g., DMEM) with sonication.
- Stability Profiling : Incubate at 37°C and analyze degradation via LC-MS over 24–72 hours. Adjust pH or use stabilizers (e.g., cyclodextrins) if needed .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., anticancer efficacy) be systematically resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and endpoint metrics (e.g., IC50).
- Orthogonal Validation : Combine cytotoxicity assays (MTT) with apoptosis markers (Annexin V/PI staining) .
- Meta-Analysis : Compare data across studies, accounting for variables like incubation time and serum concentration .
Q. What strategies optimize the synthesis for scalability while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing batch variability .
- Chiral Catalysts : Use (R)-BINAP or similar ligands to preserve enantiomeric excess during morpholine coupling .
- In-Line Monitoring : FTIR or Raman spectroscopy to track intermediates and adjust parameters in real time .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Simulate interactions with target proteins (e.g., kinase domains) using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .
- QSAR Analysis : Correlate substituent electronegativity with bioavailability using multivariate regression .
Q. What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve disorder in the morpholine ring or quinoline plane. Data collected at 100 K improves resolution .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding with hydrochloride counterion) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported binding affinities across different studies?
- Methodological Answer :
- Binding Assay Calibration : Use standardized controls (e.g., ATP for kinase assays).
- Buffer Conditions : Ensure consistent ionic strength and pH; variations in Mg²+ concentration can alter results .
- Reproducibility Tests : Repeat assays with independent synthetic batches to rule out impurity effects .
Safety and Handling Considerations
Q. What protocols ensure safe handling and storage of this compound in a research setting?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
